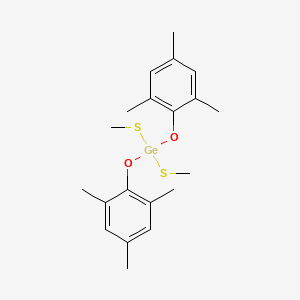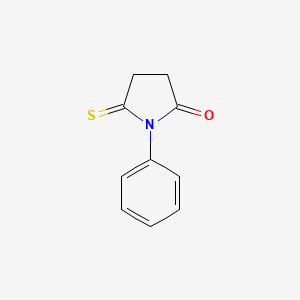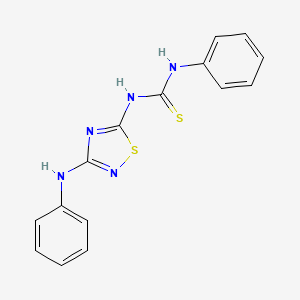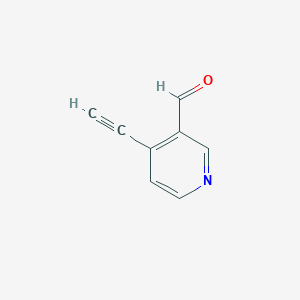
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is an organic compound belonging to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and a sulfanyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(prop-2-en-1-yl)-4-hydroxy-6-methyl-2H-pyran-2-one with a thiol reagent can yield the desired compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process may involve techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or alter the double bonds.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyran ring.
Applications De Recherche Scientifique
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes related to oxidative stress. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3-(prop-2-en-1-yl)-4-hydroxy-2H-pyran-2-one: Similar structure but with a hydroxyl group instead of a sulfanyl group.
6-Methyl-3-(prop-2-en-1-yl)-4-methylthio-2H-pyran-2-one: Contains a methylthio group instead of a sulfanyl group.
Uniqueness
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Propriétés
Numéro CAS |
923602-32-8 |
|---|---|
Formule moléculaire |
C9H10O2S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
6-methyl-3-prop-2-enyl-4-sulfanylpyran-2-one |
InChI |
InChI=1S/C9H10O2S/c1-3-4-7-8(12)5-6(2)11-9(7)10/h3,5,12H,1,4H2,2H3 |
Clé InChI |
YEDCPKKSPPXUTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)CC=C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
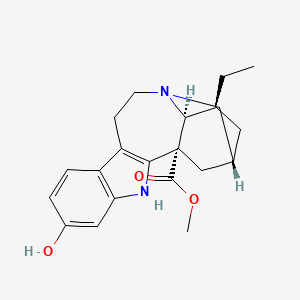
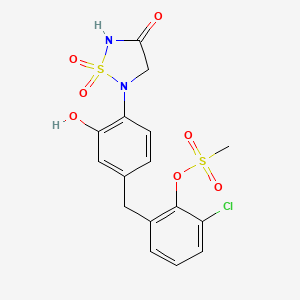
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)


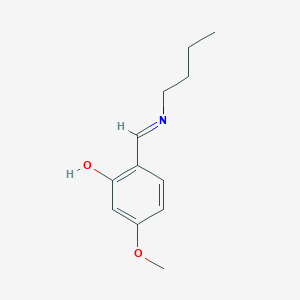
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
